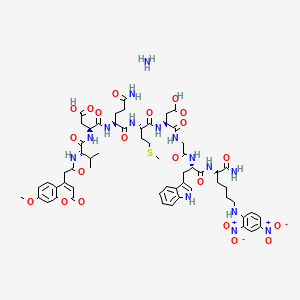

Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) ist ein synthetisches Peptidsubstrat, das in verschiedenen biochemischen Assays verwendet wird. Diese Verbindung ist besonders nützlich für die Untersuchung der Proteaseaktivität, wo sie als fluorogenes Substrat dient. Nach der Spaltung durch spezifische Proteasen setzt es ein fluoreszierendes Signal frei, das quantitativ gemessen werden kann. Diese Eigenschaft macht es wertvoll für die Forschung an Enzymkinetik und Inhibitor-Screening.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) erfolgt durch Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz. Nachfolgende Aminosäuren werden sequentiell durch eine Reihe von Kupplungs- und Entschützungsschritten hinzugefügt. Die Kupplungsreaktionen verwenden typischerweise Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern. Die Entschützungsschritte beinhalten oft die Verwendung von Trifluoressigsäure (TFA), um Schutzgruppen von den Aminosäuren zu entfernen.

Industrielle Produktionsmethoden

In einer industriellen Umgebung folgt die Produktion von Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) einem ähnlichen SPPS-Ansatz, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Das Endprodukt wird durch Hochleistungsflüssigchromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) unterliegt in erster Linie enzymatischen Spaltungsreaktionen. Diese Reaktionen werden durch spezifische Proteasen katalysiert, die die Peptidbindung innerhalb des Substrats erkennen und spalten.

Häufige Reagenzien und Bedingungen

Die enzymatischen Spaltungsreaktionen finden typischerweise in gepufferten wässrigen Lösungen bei physiologischem pH-Wert statt. Häufige Puffer umfassen Phosphat-gepufferte Salzlösung (PBS) und Tris-HCl. Die Reaktionen werden häufig bei Temperaturen von 25 °C bis 37 °C durchgeführt, um physiologische Bedingungen nachzuahmen.

Hauptprodukte, die gebildet werden

Nach der Spaltung durch Proteasen setzt Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) einen fluoreszierenden Bestandteil frei, der mit Hilfe der Fluoreszenzspektroskopie detektiert und quantifiziert werden kann. Die Hauptprodukte, die gebildet werden, sind die gespaltenen Peptidfragmente und das fluoreszierende Signal.

Wissenschaftliche Forschungsanwendungen

Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird verwendet für die Untersuchung der Enzymkinetik und die Entwicklung von Enzyminhibitoren.

Biologie: Wird in Assays eingesetzt, um die Proteaseaktivität in verschiedenen biologischen Proben zu überwachen.

Medizin: Wird bei der Medikamentenfindung und -entwicklung eingesetzt, insbesondere beim Screening nach Proteaseinhibitoren.

Industrie: Wird in Qualitätskontrollprozessen angewendet, um die Aktivität von Proteaseenzymen in industriellen Anwendungen zu gewährleisten.

Wirkmechanismus

Der Wirkmechanismus von Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) beinhaltet die Erkennung und Spaltung durch spezifische Proteasen. Das Peptidsubstrat ist so konzipiert, dass es in das aktive Zentrum der Protease passt, wo das Enzym die Hydrolyse der Peptidbindung katalysiert. Diese Spaltung setzt einen fluoreszierenden Bestandteil frei, der detektiert und gemessen werden kann. Die Intensität des Fluoreszenzsignals korreliert mit der Proteaseaktivität, was eine quantitative Analyse ermöglicht.

Wirkmechanismus

The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) involves its recognition and cleavage by specific proteases. The peptide substrate is designed to fit into the active site of the protease, where the enzyme catalyzes the hydrolysis of the peptide bond. This cleavage releases a fluorescent moiety, which can be detected and measured. The intensity of the fluorescence signal correlates with the protease activity, allowing for quantitative analysis.

Vergleich Mit ähnlichen Verbindungen

Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) kann mit anderen fluorogenen Peptidsubstraten verglichen werden, wie zum Beispiel:

Mca-YVADAP-K(Dnp)-OH: Ein Substrat für Caspase-1 und Angiotensin-Converting-Enzym 2 (ACE2).

Ac-DMQD-AMC: Ein fluorogenes Substrat für Caspase-3.

Ac-DEVD-AMC: Ein Substrat, das spezifisch durch Caspase-3 gespalten wird.

Die Einzigartigkeit von Mca-VDQMDGW-K(Dnp)-NH2 (Ammoniumsalz) liegt in seiner spezifischen Sequenz und dem fluoreszierenden Bestandteil, den es bei der Spaltung freisetzt. Diese Spezifität macht es geeignet für die Untersuchung bestimmter Proteasen und deren Inhibitoren.

Eigenschaften

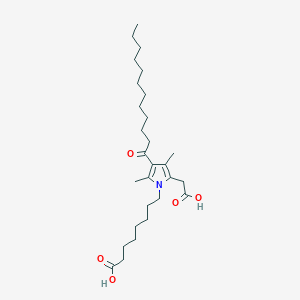

Molekularformel |

C60H77N15O21S |

|---|---|

Molekulargewicht |

1376.4 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid;azane |

InChI |

InChI=1S/C60H74N14O21S.H3N/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93;/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81);1H3/t39-,40-,41-,42-,43-,44-,53-;/m0./s1 |

InChI-Schlüssel |

VHJIOOCCKGODAJ-SKVYSOQNSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)

![[2-(4-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine](/img/structure/B10785819.png)

![5-[2-(6-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)ethyl]-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B10785823.png)

![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)

![12-(3,4-dihydroxy-6-hydroxymethyl-5-methoxytetrahydro-2H-2-pyranyl)-6-methyl-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione](/img/structure/B10785828.png)

![2-(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B10785845.png)

![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)